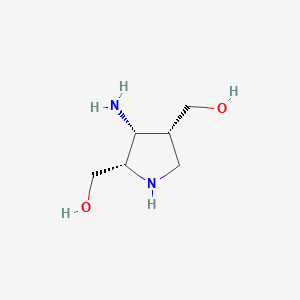
((2S,3R,4R)-3-Aminopyrrolidine-2,4-diyl)dimethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((2S,3R,4R)-3-Aminopyrrolidine-2,4-diyl)dimethanol is a compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ((2S,3R,4R)-3-Aminopyrrolidine-2,4-diyl)dimethanol can be achieved through several synthetic routes. One common method involves the stereoselective cyclization of acyclic intermediates. For example, the synthesis can start with the dipolarophile (E)-3-benzyloxypropenoyl-(2’S)-bornane-10,2-sultam and the achiral ylide precursor, N-(benzyl)-N-methylglycine . The reaction conditions typically involve the use of bromoacetyl bromide and benzyl carbonate protecting groups to facilitate the synthesis and avoid deprotection of nucleobases under basic conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: ((2S,3R,4R)-3-Aminopyrrolidine-2,4-diyl)dimethanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve the use of halogenating agents such as bromoacetyl bromide .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can lead to the formation of a carboxylic acid, while reduction can yield an alcohol .
Wissenschaftliche Forschungsanwendungen
((2S,3R,4R)-3-Aminopyrrolidine-2,4-diyl)dimethanol has several scientific research applications. In chemistry, it is used as a building block for the synthesis of novel nucleoside analogs . In medicine, it is being investigated for its potential use in the treatment of various diseases, including cancer and autoimmune disorders .
Wirkmechanismus
The mechanism of action of ((2S,3R,4R)-3-Aminopyrrolidine-2,4-diyl)dimethanol involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of human purine nucleoside phosphorylase, an enzyme involved in the metabolism of nucleosides . This inhibition can lead to the accumulation of nucleosides, which can have therapeutic effects in the treatment of certain diseases .
Vergleich Mit ähnlichen Verbindungen
((2S,3R,4R)-3-Aminopyrrolidine-2,4-diyl)dimethanol can be compared with other similar compounds such as D-immucyllin-H and D-DADMe-immucyllin-H . These compounds also belong to the class of azanucleosides and have similar biological activities. this compound is unique in its specific stereochemistry and the presence of the hydroxymethyl group, which can influence its reactivity and biological activity .
List of Similar Compounds:- D-immucyllin-H
- D-DADMe-immucyllin-H
- (3R,5S)-5-Hydroxymethyl-3-pyrrolidinol hydrochloride
- (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol
Eigenschaften
CAS-Nummer |
155935-61-8 |
|---|---|
Molekularformel |
C6H14N2O2 |
Molekulargewicht |
146.19 g/mol |
IUPAC-Name |
[(3R,4R,5S)-4-amino-5-(hydroxymethyl)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C6H14N2O2/c7-6-4(2-9)1-8-5(6)3-10/h4-6,8-10H,1-3,7H2/t4-,5+,6+/m0/s1 |
InChI-Schlüssel |
GKRGFUWLYFZLKY-KVQBGUIXSA-N |
SMILES |
C1C(C(C(N1)CO)N)CO |
Isomerische SMILES |
C1[C@H]([C@H]([C@H](N1)CO)N)CO |
Kanonische SMILES |
C1C(C(C(N1)CO)N)CO |
Synonyme |
2,4-Pyrrolidinedimethanol,3-amino-,[2S-(2alpha,3alpha,4alpha)]-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















